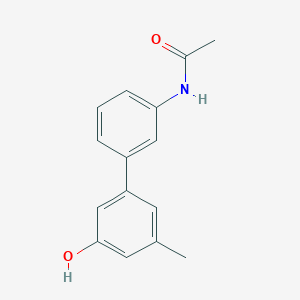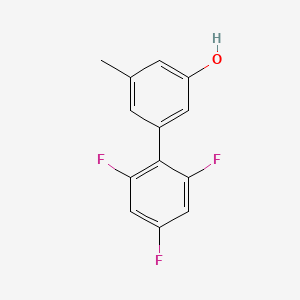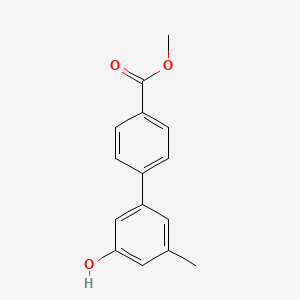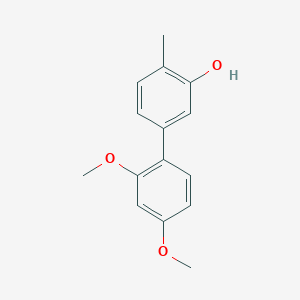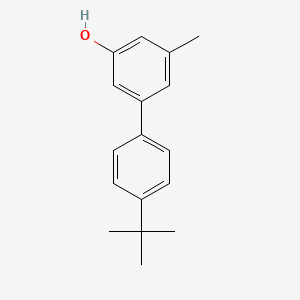
3-Methyl-5-(4-t-butylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(4-t-butylphenyl)phenol, 95% (3M5BP) is a phenolic compound with a wide range of applications in scientific research, due to its unique chemical structure and properties. It is used in a variety of laboratory experiments and is a common reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(4-t-butylphenyl)phenol, 95% is not fully understood. However, it is believed to act as an antioxidant, scavenging reactive oxygen species (ROS) and reducing oxidative stress in cells. It is also believed to act as an antimicrobial agent, inhibiting the growth of bacteria and fungi.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methyl-5-(4-t-butylphenyl)phenol, 95% are not fully understood. However, it has been shown to inhibit the growth of bacteria and fungi, reduce oxidative stress in cells, and increase the activity of enzymes involved in drug metabolism.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Methyl-5-(4-t-butylphenyl)phenol, 95% in laboratory experiments include its low cost, ease of synthesis, and availability. Its main limitation is its low solubility in water, which limits its use in some experiments.
Future Directions
For the use of 3-Methyl-5-(4-t-butylphenyl)phenol, 95% include further studies on its mechanism of action and biochemical and physiological effects, as well as its use in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be conducted on its potential use as an antimicrobial agent, and its potential use in the study of the effects of UV radiation on cells.
Synthesis Methods
3-Methyl-5-(4-t-butylphenyl)phenol, 95% can be synthesized via a two-step process. The first step involves the reaction of 4-t-butylphenol with formaldehyde to form 3-methyl-4-t-butylphenol. This reaction is catalyzed by an acid, such as sulfuric acid, and is typically carried out at a temperature of about 80°C. The second step involves the reaction of the 3-methyl-4-t-butylphenol with an oxidizing agent, such as sodium hypochlorite, to form 3-Methyl-5-(4-t-butylphenyl)phenol, 95%. This reaction is typically carried out at a temperature of about 95°C.
Scientific Research Applications
3-Methyl-5-(4-t-butylphenyl)phenol, 95% is used in a variety of scientific research applications, such as the synthesis of pharmaceuticals and other organic compounds, the study of enzyme kinetics, and the study of the effects of antioxidants on cell cultures. It has also been used in the synthesis of polymers, the study of drug metabolism, and the study of the effects of UV radiation on cells.
properties
IUPAC Name |
3-(4-tert-butylphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O/c1-12-9-14(11-16(18)10-12)13-5-7-15(8-6-13)17(2,3)4/h5-11,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMNZDGHFUTLAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683888 |
Source


|
| Record name | 4'-tert-Butyl-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261967-85-4 |
Source


|
| Record name | 4'-tert-Butyl-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

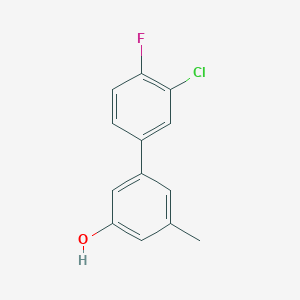

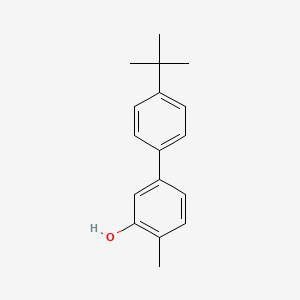

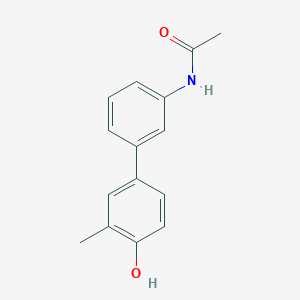
![2-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6371790.png)
![3-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6371797.png)
